molecular formula C13H18NO6P B12904122 N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid CAS No. 918794-01-1

N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid

Cat. No.: B12904122
CAS No.: 918794-01-1
M. Wt: 315.26 g/mol
InChI Key: JQWRRKBNXCYPNJ-QHIQZGGMSA-N
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Description

(2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid is an organic compound characterized by its unique structure, which includes an ethoxy group, a phenyl ring, and a phosphoryl group attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl phenylphosphonate and an amino acid derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the ethoxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine or phosphite derivative.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the phenyl ring or ethoxy group.

    Reduction Products: Phosphine or phosphite derivatives.

    Substitution Products: Various substituted amino acid derivatives.

Scientific Research Applications

(2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a biochemical probe or as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with metal ions or enzymes, influencing their activity. The phenyl ring and ethoxy group contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

    (2S)-2-((Methoxy(phenyl)phosphoryl)amino)pentanedioic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)butanedioic acid: Similar structure but with a butanedioic acid backbone instead of pentanedioic acid.

Uniqueness: (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, phenyl ring, and phosphoryl group in a single molecule allows for versatile interactions and applications that are not possible with other similar compounds.

Properties

CAS No.

918794-01-1

Molecular Formula

C13H18NO6P

Molecular Weight

315.26 g/mol

IUPAC Name

(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]pentanedioic acid

InChI

InChI=1S/C13H18NO6P/c1-2-20-21(19,10-6-4-3-5-7-10)14-11(13(17)18)8-9-12(15)16/h3-7,11H,2,8-9H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t11-,21?/m0/s1

InChI Key

JQWRRKBNXCYPNJ-QHIQZGGMSA-N

Isomeric SMILES

CCOP(=O)(C1=CC=CC=C1)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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